2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid
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Overview
Description
2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid can be achieved through several synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-methyl-1H-pyrazole-5-carbaldehyde and glyoxylic acid.
Reaction Conditions: The reaction is carried out in an acidic medium, such as hydrochloric acid, at elevated temperatures (around 80-100°C) for several hours.
Product Isolation: The resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(1-methyl-1H-pyrazol-5-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2-(1H-pyrazol-5-yl)acetic acid: Lacks the methyl group on the pyrazole ring.
2-hydroxy-2-(3-methyl-1H-pyrazol-5-yl)acetic acid: Has the methyl group at a different position on the pyrazole ring.
2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Has the hydroxyacetic acid moiety attached at a different position on the pyrazole ring.
Uniqueness
2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the specific positioning of the hydroxyacetic acid moiety and the methyl group on the pyrazole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-hydroxy-2-(2-methylpyrazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-4(2-3-7-8)5(9)6(10)11/h2-3,5,9H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSNVJPNLVMWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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